molecular formula C17H26Br2O2 B114132 1,4-Bis(bromomethyl)-2-methoxy-5-(octyloxy)benzene CAS No. 151835-56-2

1,4-Bis(bromomethyl)-2-methoxy-5-(octyloxy)benzene

Cat. No. B114132
M. Wt: 422.2 g/mol
InChI Key: RJQMAKONXJAZGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Bis(bromomethyl)benzene is a molecule that has a variety of uses. It is used as an adsorbent for the purification of aromatic hydrocarbons and can also be used in synthesizing coumarin derivatives . It has a molecular weight of 263.957 .


Synthesis Analysis

Direct bromomethylation of aromatic compounds can be achieved with a mixture of formaldehyde (or its polymers) and hydrogen bromide in the presence of a Lewis acid catalyst .


Molecular Structure Analysis

The molecular structure of 1,4-Bis(bromomethyl)benzene includes the arrangement of atoms and the chemical bonds that hold the atoms together . The molecule contains a total of 18 bonds. There are 10 non-H bonds, 6 multiple bonds, 6 aromatic bonds, and 1 six-membered ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,4-Bis(bromomethyl)benzene include a molecular weight of 263.957 . More specific properties such as boiling point, melting point, and solubility were not found in the sources I retrieved.

Scientific Research Applications

Green Electro-synthetic Applications

The compound is utilized in green and convergent paired Diels–Alder electro-synthetic reactions. For instance, the electrochemical reduction of 1,2-bis(bromomethyl)benzene has been studied in the presence of 1,4-hydroquinone. This process highlights the environmental benefits of using paired green electro-synthesis where compounds are separately oxidized and reduced, resulting in high yield, selectivity, purity, and low waste generation (Habibi, Pakravan, & Nematollahi, 2014).

Polymer Synthesis and Applications

1,4-Bis(bromomethyl)-2-methoxy-5-(octyloxy)benzene is pivotal in the synthesis of polymers and copolymers, which have extensive applications in various fields. These polymers and copolymers are often used as active layers in light-emitting electrochemical cells (LECs). The morphological and optical studies of these derivatives provide insights into their potential applications in enhancing the performance of devices like LECs (Carvalho et al., 2001).

Applications in Chromophore Synthesis

The compound plays a significant role in synthesizing chromophores. The synthesized chromophores, such as (E,E)-1,4-bis(4'-aminostyryl)-2,5-bis(octyloxy)-benzene, have been extensively analyzed to gain molecular electronic data. The studies involving HOMO and LUMO calculations are crucial for understanding the compound's potential applications in organic electronics and photonics (Du, Liu, Wang, & Li, 2009).

Safety And Hazards

While specific safety and hazard information for 1,4-Bis(bromomethyl)-2-methoxy-5-(octyloxy)benzene was not found, similar compounds such as 1,4-Bis(bromomethyl)benzene can cause severe skin burns and eye damage . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to wear protective clothing and eye protection .

properties

IUPAC Name

1,4-bis(bromomethyl)-2-methoxy-5-octoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26Br2O2/c1-3-4-5-6-7-8-9-21-17-11-14(12-18)16(20-2)10-15(17)13-19/h10-11H,3-9,12-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJQMAKONXJAZGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC1=CC(=C(C=C1CBr)OC)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40584394
Record name 1,4-Bis(bromomethyl)-2-methoxy-5-(octyloxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40584394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

422.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Bis(bromomethyl)-2-methoxy-5-(octyloxy)benzene

CAS RN

151835-56-2
Record name 1,4-Bis(bromomethyl)-2-methoxy-5-(octyloxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40584394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-Bis(bromomethyl)-1-methoxy-4-octyloxybenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,4-Bis(bromomethyl)-2-methoxy-5-(octyloxy)benzene
Reactant of Route 2
Reactant of Route 2
1,4-Bis(bromomethyl)-2-methoxy-5-(octyloxy)benzene
Reactant of Route 3
Reactant of Route 3
1,4-Bis(bromomethyl)-2-methoxy-5-(octyloxy)benzene
Reactant of Route 4
Reactant of Route 4
1,4-Bis(bromomethyl)-2-methoxy-5-(octyloxy)benzene
Reactant of Route 5
1,4-Bis(bromomethyl)-2-methoxy-5-(octyloxy)benzene
Reactant of Route 6
1,4-Bis(bromomethyl)-2-methoxy-5-(octyloxy)benzene

Citations

For This Compound
1
Citations
T Ding, B Zhao, P Shen, J Lu, H Li… - Journal of Applied …, 2011 - Wiley Online Library
Two novel poly(p‐phenylene vinylene) (PPV) derivatives with conjugated thiophene side chains, P1 and P2, were synthesized by Wittig‐Horner reaction. The resulting polymers were …
Number of citations: 9 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.